All-trans-Retinoate, also known as all-trans-retinoic acid, is a derivative of vitamin A that plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis. It is particularly noted for its therapeutic applications in dermatology and oncology, especially in the treatment of acute promyelocytic leukemia.
All-trans-Retinoate is primarily derived from dietary sources of vitamin A, such as animal liver, fish oils, and dairy products. It can also be synthesized chemically from β-ionone or other carotenoids through various synthetic pathways.
All-trans-Retinoate belongs to the class of compounds known as retinoids, which are characterized by their polyene structure and ability to regulate gene expression through interaction with nuclear retinoic acid receptors.
The synthesis of all-trans-Retinoate can be accomplished through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to confirm the structure and purity of the synthesized compound.
All-trans-Retinoate has a complex molecular structure characterized by:
The molecular formula is , and it possesses a molecular weight of approximately 300.44 g/mol.
Key spectral data for all-trans-Retinoate include:
All-trans-Retinoate participates in various chemical reactions, including:
The reactivity of all-trans-Retinoate is largely attributed to its functional groups, particularly the carboxylic acid which can undergo nucleophilic substitution reactions.
All-trans-Retinoate exerts its biological effects primarily through binding to nuclear retinoic acid receptors (RARs), which are transcription factors that regulate gene expression involved in cell differentiation and proliferation. Upon binding, RARs form heterodimers with retinoid X receptors (RXRs) and activate or repress target genes essential for normal cellular functions.
Studies have shown that all-trans-retinoic acid influences pathways involved in cell cycle regulation and apoptosis, making it effective in treating certain cancers like acute promyelocytic leukemia .
Relevant analyses include thermal stability assessments and solubility tests across various solvents.
All-trans-Retinoate has significant applications in:
All-trans-retinoate (atRA⁻) is the anionic form of all-trans-retinoic acid (atRA), a carboxylate derivative of vitamin A. Its molecular formula is C₂₀H₂₇O₂⁻, with a molecular weight of 299.43 g/mol [1] [10]. The structure features a β-ionone ring connected to a polyunsaturated side chain with alternating trans-configured double bonds at positions C2–C3, C4–C5, C6–C7, and C8–C9, forming a conjugated system extending across the entire molecule [10]. This planar conformation is critical for biological activity, as it enables optimal interaction with nuclear receptors. The carboxylic acid group at C15 (pKa ≈ 4.5) facilitates salt formation and influences protein binding [6].
The extended π-electron system confers distinctive ultraviolet-visible (UV-Vis) absorption properties, with λₘₐₓ at 350–354 nm in ethanol and a molar extinction coefficient (ε) of ~45,000 M⁻¹cm⁻¹ [2]. This chromophore enables sensitive detection via HPLC-UV, though it also contributes to photolability. Nuclear magnetic resonance (NMR) studies reveal characteristic chemical shifts: the C5 proton resonates at δ 6.25 ppm (d, J=15 Hz), while C15 protons appear at δ 6.97 (d, J=16 Hz) and 5.80 ppm (d, J=16 Hz) [10].
Retinoid bioactivity is exquisitely sensitive to stereochemistry. atRA⁻ exists in equilibrium with three major cis isomers: 9-cis, 11-cis, and 13-cis-retinoate [3] [6]. The trans configuration is thermodynamically favored (>90% at equilibrium), but isomerization occurs readily under light or thermal stress. Enzymes of the short-chain dehydrogenase/reductase (SDR) superfamily govern stereospecific retinoid metabolism in vivo:
Table 1: Enzymes Regulating Retinoid Stereochemistry
Enzyme (SDR Family) | Substrates | Stereospecific Action |
---|---|---|
RDH10 (SDR16C) | atROL, atRAL | Oxidizes retinol to all-trans-retinal |
RDH11 (SDR7C) | atROL, atRAL | Reduces all-trans-retinal to retinol |
11-cis-RDH (SDR9C) | 11-cis-retinal | Produces 11-cis-retinol for vision |
DHRS9 (SDR9C) | 9-cis-retinal | Metabolizes 9-cis isomers |
The 9-cis isomer activates retinoid X receptors (RXRs), while atRA⁻ preferentially binds retinoic acid receptors (RARs) with 10–100-fold higher affinity than cis isomers [4] [8]. Pharmacokinetically, all-trans exhibits rapid clearance (t₁/₂ < 1 hr) versus 13-cis (t₁/₂ = 13 hr), partly due to autoinduction of cytochrome P450 (CYP26) enzymes [8].
atRA⁻ exhibits marked hydrophobicity (logP ≈ 6.1) and negligible water solubility (<0.1 μg/mL). In organic solvents, solubility varies significantly:
Table 2: Solubility of All-trans-Retinoic Acid
Solvent | Solubility (mg/mL) | Stability at -80°C |
---|---|---|
Ethanol | 0.5–10 | Stable (>3 weeks) |
DMSO | 20–40 | Unstable (<3 weeks) |
Acetone | ~30 | Moderate |
Chloroform | 40 | Stable |
Methanol | Slight | Stable (>3 weeks) |
In biological matrices, stability depends critically on protein binding:
Sample handling requires stringent conditions: amber vials, inert atmosphere (N₂/Ar), temperatures ≤ -80°C, and antioxidants (e.g., butylated hydroxytoluene). Aqueous work must use buffers pH 6–8 to minimize carboxylate protonation, which increases membrane permeability but reduces solubility [2] [6].
The polyene chain renders atRA⁻ highly photosensitive. Key degradation pathways include:
Photodegradation:
Auto-oxidation:
Table 3: Stability Factors in Biological Matrices
Matrix | Light Exposure (60 min) | Degradation Products | Key Stabilizing Factors |
---|---|---|---|
Aqueous buffer | >90% degradation | Isomers, epoxy- and apo-derivatives | None (highly unstable) |
Cell culture (+FBS) | 20–40% loss | 13-cis, 4-oxo-RA | Albumin, lipoproteins |
Liver homogenate | <20% loss | Minor isomerization | CRBP, FABP, cellular antioxidants |
Plasma | 30–50% loss | 4-oxo-RA, glucuronides | RBP4, albumin |
Mitigation strategies include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7